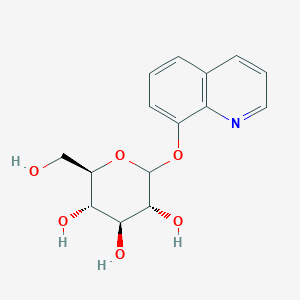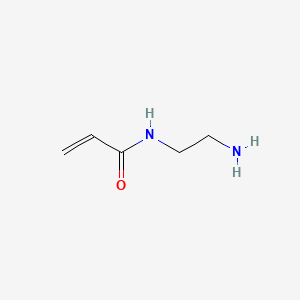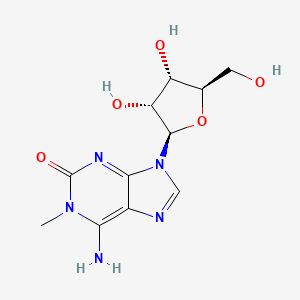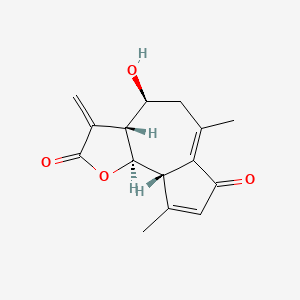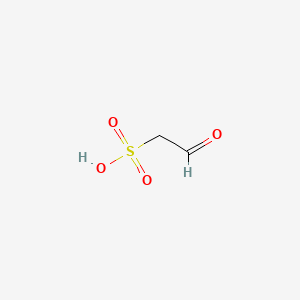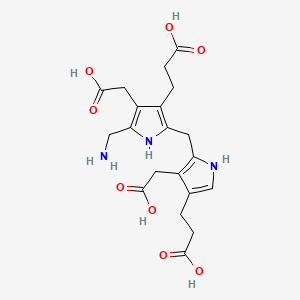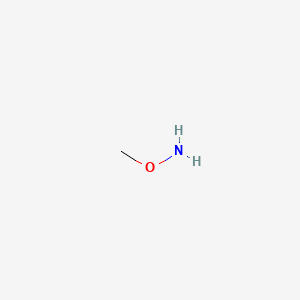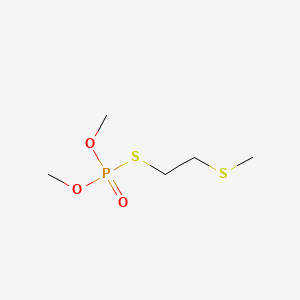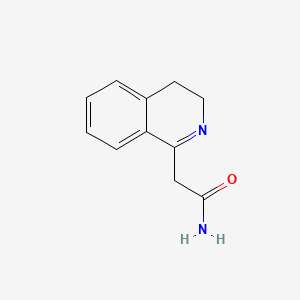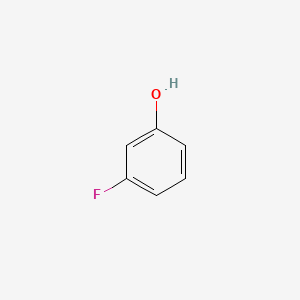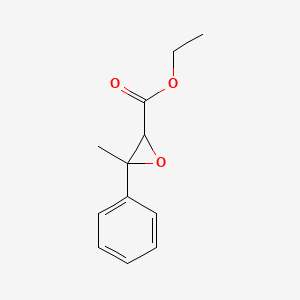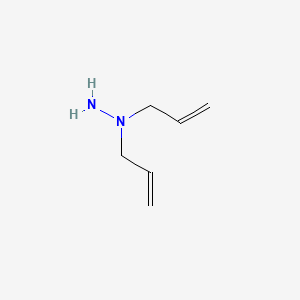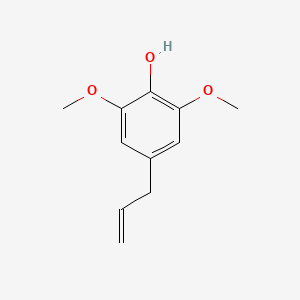![molecular formula C25H36N4O3 B1196387 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol CAS No. 34244-69-4](/img/structure/B1196387.png)
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol typically involves the reaction of p-methoxyphenylpiperazine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 4-Methoxybenzylamine
Comparison
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol is unique due to its dual piperazine and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
34244-69-4 |
|---|---|
Fórmula molecular |
C25H36N4O3 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
1,3-bis[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H36N4O3/c1-31-24-7-3-21(4-8-24)28-15-11-26(12-16-28)19-23(30)20-27-13-17-29(18-14-27)22-5-9-25(32-2)10-6-22/h3-10,23,30H,11-20H2,1-2H3 |
Clave InChI |
VHPOJFNPMOMKPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O |
| 34244-69-4 | |
Sinónimos |
Ro 8-2580 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


